N1,N5-dibenzyl-biguanide hydrochloride
Description
Properties
IUPAC Name |
2-benzyl-1-(N'-benzylcarbamimidoyl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5.ClH/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H5,17,18,19,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFPVNRMFXHEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Condensation of Asymmetric Amines
Synthetic flexibility is demonstrated through cross-condensation reactions. For example, combining β-phenethylamine hydrochloride with benzydicyandiamide produces N1-benzyl-N5-(β-phenethyl)-biguanide hydrochloride, confirming the adaptability of the core synthetic route to diverse arylalkyl amines. This approach underscores the method’s utility for generating structurally analogous compounds but requires stringent temperature control to prevent decomposition.
Hydrogenolysis Attempts and Limitations
Debenzylation via catalytic hydrogenation has been explored to generate N1-methylbiguanide derivatives. However, hydrogenolysis of this compound using palladium-on-carbon catalysts in ethanol/water mixtures fails to cleave the benzyl groups, resulting in unreacted starting material. This limitation highlights the robustness of the benzyl protecting group under standard reduction conditions.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Optimal yields are achieved using polar aprotic solvents (e.g., 1,4-dioxane) paired with TMSCl, which activates cyanoguanidine for nucleophilic attack by dibenzylamine. Acidic catalysts like hydrochloric acid facilitate protonation of intermediate species, driving the reaction toward completion.
Table 1: Comparison of Reaction Conditions and Yields
Temperature and pH Control
Elevated temperatures (50–70°C) accelerate condensation but risk side reactions, necessitating incremental heating. Post-synthesis, adjusting the pH to 10 with aqueous NaOH precipitates the free base, which is subsequently converted to the hydrochloride salt.
Analytical Characterization
Spectroscopic Validation
-NMR analysis confirms successful benzylation, with characteristic signals at δ 7.47–7.11 ppm (aromatic protons) and δ 4.54 ppm (N-CH-Ph groups). The absence of residual amine peaks validates purity.
Crystallization and Purity
Recrystallization from acetonitrile yields prismatic crystals, while aqueous ethanol produces microcrystalline powders. Melting points (decomposition above 225°C) and elemental analysis align with theoretical values for CHClN .
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: N1,N5-dibenzyl-biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: N1,N5-dibenzyl-biguanide hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antidiabetic agent. Similar to other biguanides, it may exhibit hypoglycemic effects, making it a potential candidate for treating type 2 diabetes.
Industry: In the industrial sector, this compound is used as a preservative in various formulations, including cosmetics and personal care products. Its antimicrobial properties help extend the shelf life of these products.
Mechanism of Action
The mechanism of action of N1,N5-dibenzyl-biguanide hydrochloride involves its interaction with cellular components. In biological systems, the compound is believed to target microbial cell membranes, leading to increased permeability and cell lysis. This disruption of the cell membrane integrity is a key factor in its antimicrobial activity.
In medicinal applications, the compound may exert its effects by modulating metabolic pathways. For example, it may influence glucose metabolism by enhancing insulin sensitivity or inhibiting gluconeogenesis, similar to other biguanides like metformin.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Biguanides
Structural Features
The table below summarizes key structural differences between N1,N5-dibenzyl-biguanide hydrochloride and related compounds:
Structural Implications :
Pharmacological Activity
AMPK Activation and Metabolic Effects
- N1-Cyclic amine-N5-Ph-biguanide : Demonstrates potent AMPK activation at low doses, leading to significant hypoglycemic and lipid-lowering effects. Effective in treating diabetes, obesity, and metabolic syndrome.
- N1-p-Cl-Ph-N5-iPr-biguanide HCl : Shows mild hypoglycemic activity in rabbits but lacks the robust AMPK activation seen in . Hypotensive effects in cats suggest off-target cardiovascular interactions.
- Target Compound : Benzyl groups may sterically hinder AMPK binding compared to cyclic amines , but enhanced lipophilicity could improve tissue penetration.
Anticancer Activity
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing N1,N5-dibenzyl-biguanide hydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sequential alkylation and condensation steps. For example, reacting benzylamine derivatives with cyanoguanidine in the presence of HCl yields the biguanide scaffold. Key steps include:
- Thiourea intermediate formation : Reacting benzylamine with isothiocyanate derivatives (e.g., ethyl isothiocyanate) in dichloromethane and triethylamine .
- Biguanide cyclization : Using HCl to protonate intermediates, followed by purification via liquid-liquid extraction and recrystallization.
- Purity assessment : Employ ¹H NMR (e.g., δ 7.30-7.70 ppm for aromatic protons) and HPLC with UV detection (≥97% purity threshold) .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Thermal analysis : Determine melting points (mp) via differential scanning calorimetry (DSC); expected range: 196–201°C for hydrochloride salts .
- Spectroscopic techniques : FT-IR for functional groups (e.g., N-H stretching at ~3300 cm⁻¹) and LC-MS for molecular weight confirmation (theoretical m/z: ~259.17 for anhydrous form) .
- Solubility profiling : Test in polar solvents (e.g., DMSO, water) and buffers (pH 1–7.4) to guide formulation .
Q. What are the best practices for storing and handling this compound to maintain stability?
- Methodological Answer : Store in sealed, light-resistant containers under anhydrous conditions at 2–8°C. Monitor for hygroscopicity via Karl Fischer titration. Avoid prolonged exposure to bases or oxidizing agents, which may degrade the biguanide core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., glucose uptake in HepG2 cells) using standardized protocols (NIH guidelines for preclinical studies) .
- Structural confirmation : Compare NMR data (e.g., aromatic multiplicity in DMSO-d6) to rule out batch-specific impurities .
- Meta-analysis : Cross-reference PubChem bioactivity datasets (e.g., DTXSID60647157 for related compounds) to identify trends in structure-activity relationships (SAR) .
Q. What experimental design strategies optimize pharmacological testing of this compound in vivo?
- Methodological Answer :
- Dosage optimization : Use a factorial design to test concentrations (e.g., 4–8 mg/g in hydrogels) and delivery systems (e.g., Poloxamer 407® vs. Carbopol 934®) .
- Control groups : Include vehicle controls and metformin benchmarks to contextualize efficacy (e.g., burn wound healing rates) .
- Endpoint selection : Measure biomarkers (e.g., TNF-α suppression) and histopathology to assess systemic vs. localized effects .
Q. How can computational modeling guide structural modifications to enhance this compound’s therapeutic index?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., AMPK) using software like AutoDock Vina. Prioritize substituents (e.g., trifluoromethyl groups) that improve binding affinity .
- ADMET prediction : Use QikProp to evaluate logP, blood-brain barrier permeability, and CYP450 inhibition risks .
- Synthetic feasibility : Screen proposed analogs against known reaction pathways (e.g., benzylamine alkylation kinetics) to avoid impractical syntheses .
Q. What statistical approaches are critical for analyzing contradictory data in biguanide mechanism-of-action studies?
- Methodological Answer :
- Multivariate regression : Identify confounding variables (e.g., cell line variability) in glucose-lowering assays .
- Bayesian meta-analysis : Pool data from independent studies to resolve uncertainty in AMPK activation thresholds .
- Error propagation models : Quantify uncertainty in IC₅₀ values caused by instrument precision limits (e.g., ±5% in plate reader assays) .
Data Presentation and Reproducibility
Q. How should researchers report synthetic yields and characterization data to meet journal standards?
- Methodological Answer :
- Tabular summaries : Include columns for reaction conditions (solvent, temperature), yields (%), and purity metrics (HPLC, NMR) .
- Supporting information : Deposit raw spectra (e.g., 300 MHz ¹H NMR) in public repositories (e.g., Zenodo) with DOI links .
- Reproducibility checklist : Adhere to Beilstein Journal guidelines, detailing solvent grades, catalyst lots, and purification steps .
Q. What are common pitfalls in interpreting biguanide bioactivity data, and how can they be mitigated?
- Methodological Answer :
- Off-target effects : Use counter-screens (e.g., mitochondrial toxicity assays) to distinguish AMPK-dependent vs. -independent effects .
- Batch variability : Implement QC/QA protocols (e.g., elemental analysis for Cl⁻ content) to ensure consistent hydrochloride salt stoichiometry .
- pH-dependent solubility : Pre-test compound stability in assay buffers to avoid false negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
